Disperse Yellow 42
Overview
Description
Synthesis Analysis
The synthesis of Disperse Yellow 42 involves complex chemical processes that result in its distinct color and properties. Studies like those by Freeman and Posey (1992) have explored the incorporation of photostabilizer moieties into the aromatic rings of Disperse Yellow 42, significantly influencing the dye's lightfastness and stability (Freeman & Posey, 1992).
Scientific Research Applications
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Disperse Yellow 42 dye is used in a research study focusing on its removal from water using catalytic ozonation . This process involves the use of iron and manganese-loaded sodium zeolite as a catalyst .
Detailed Description of the Methods of Application or Experimental Procedures
The impregnation method was used to deposit iron (Fe) and manganese (Mn) on the surface of sodium zeolite . The efficiency of dye removal was influenced by several variables, including the ozone dose, contact time, pH, catalyst dose, and hydroxyl radical scavenger action .
Thorough Summary of the Results or Outcomes Obtained
After 30 minutes of treatment with catalytic ozonation at pH 6, a maximum of 73% removal of Disperse Yellow 42 dye was achieved with a catalyst dose of 0.5 g and an ozone dose supply of 1.8 mg/min . The removal efficiency declined from 73% to 61% when a hydroxyl radical scavenger was used, indicating that removal efficiency was highly dependent on hydroxyl radical production .
Application in Textile Dyeing
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Disperse Yellow 42 is a type of disperse dye that is widely used in the dyeing of polyester and its blended fabrics . It is especially suitable for high temperature and high pressure dyeing methods .
Detailed Description of the Methods of Application or Experimental Procedures
The dyeing process involves immersing the fabric in a dye bath with a suitable pH value of 37 . The dyeing temperature is typically between 120130 °C . The dye is soluble in ethanol, acetone, and benzene .
Thorough Summary of the Results or Outcomes Obtained
The product has excellent dyeing performance and fastness . It is mainly used for dyeing and printing on polyester and its blended fabrics, including polyester/cotton and polyester/stick blended fabrics .
Application in Ink Manufacturing
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Disperse Yellow 42 is used in the manufacturing of inks, particularly for digital printing . It is chosen for its brilliant yellow color and excellent fastness properties .
Detailed Description of the Methods of Application or Experimental Procedures
The dye is mixed with a suitable solvent, such as ethanol, acetone, or benzene, to form a solution . This solution is then combined with other ingredients, such as binders and additives, to create the final ink product .
Thorough Summary of the Results or Outcomes Obtained
The resulting ink product exhibits a brilliant yellow color and excellent fastness, making it suitable for digital printing applications . The specific performance characteristics of the ink, such as its color strength and fastness properties, can vary depending on the exact formulation and manufacturing process used .
Safety And Hazards
When handling Disperse Yellow 42, it is recommended to avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
In terms of future directions, one study has shown that after 30 minutes of treatment with catalytic ozonation at pH 6, the maximum 73% removal of Disperse Yellow 42 dye was achieved with a catalyst dose of 0.5 g and an ozone dose supply of 1.8 mg/min . This suggests potential future directions in improving the removal efficiency of Disperse Yellow 42 from environmental samples.
properties
IUPAC Name |
4-anilino-3-nitro-N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-21(23)18-13-16(26(24,25)20-15-9-5-2-6-10-15)11-12-17(18)19-14-7-3-1-4-8-14/h1-13,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFRYSKTTHYWQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052148 | |
Record name | C.I.Disperse Yellow 42 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
Record name | Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Disperse Yellow 42 | |
CAS RN |
5124-25-4 | |
Record name | Disperse Yellow 42 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5124-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 10338 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse Yellow 42 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I.Disperse Yellow 42 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-anilino-3-nitro-N-phenylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disperse Yellow 42 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL4U655CN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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